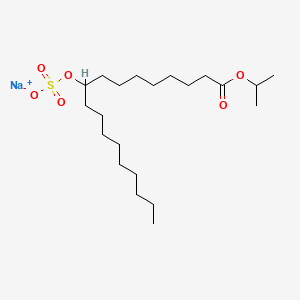
Sodium 1-isopropyl 9-(sulfooxy)stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-isopropyl 9-(sulfooxy)stearate typically involves the reaction of octadecanoic acid with chloro octadecane, followed by oxidation with sodium sulfate to generate the desired product. This product is then reacted with sodium hydroxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-isopropyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted stearates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 1-isopropyl 9-(sulfooxy)stearate is used as a surfactant in the synthesis of dendritic mesoporous silica nanospheres, which have applications in drug delivery and catalysis .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: In medicine, it is explored for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, it is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties .
Wirkmechanismus
The mechanism of action of Sodium 1-isopropyl 9-(sulfooxy)stearate involves its ability to interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is primarily due to its anionic surfactant nature, which allows it to insert into lipid bilayers and alter their properties .
Vergleich Mit ähnlichen Verbindungen
Sodium stearate: Another anionic surfactant with similar properties but different molecular structure.
Sodium dodecyl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium laurate: Similar surfactant with a different carbon chain length.
Uniqueness: Sodium 1-isopropyl 9-(sulfooxy)stearate is unique due to its specific molecular structure, which imparts distinct properties such as higher solubility and specific interactions with biological membranes compared to other surfactants .
Eigenschaften
CAS-Nummer |
14350-72-2 |
|---|---|
Molekularformel |
C21H41NaO6S |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
sodium;(1-oxo-1-propan-2-yloxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-4-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
ZXROQEDKUJSDFM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OC(C)C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


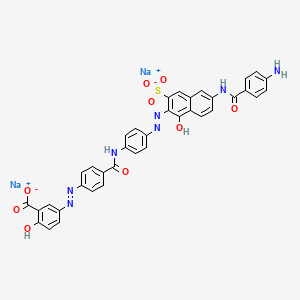
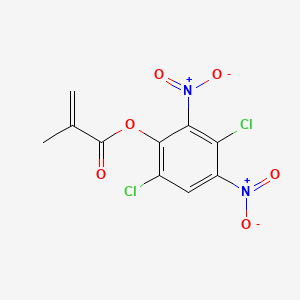



![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
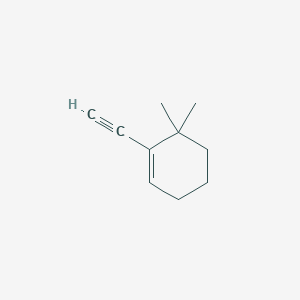


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
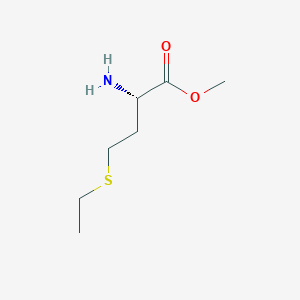

![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
